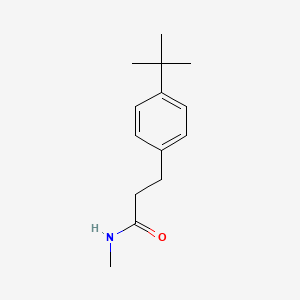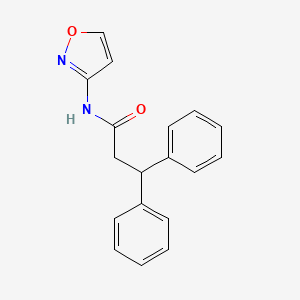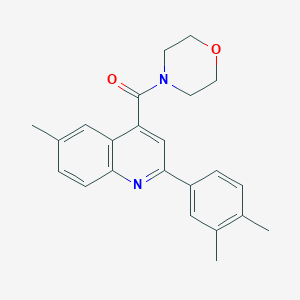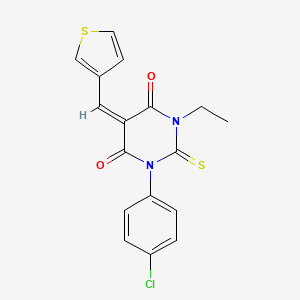![molecular formula C17H9ClFNO4 B4838916 (3Z)-3-[(4-Chloro-3-nitrophenyl)methylidene]-5-(4-fluorophenyl)-2,3-dihydrofuran-2-one](/img/structure/B4838916.png)
(3Z)-3-[(4-Chloro-3-nitrophenyl)methylidene]-5-(4-fluorophenyl)-2,3-dihydrofuran-2-one
Overview
Description
(3Z)-3-[(4-Chloro-3-nitrophenyl)methylidene]-5-(4-fluorophenyl)-2,3-dihydrofuran-2-one is a synthetic organic compound characterized by its unique structural features This compound contains a furanone ring substituted with a 4-chloro-3-nitrophenyl group and a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-3-[(4-Chloro-3-nitrophenyl)methylidene]-5-(4-fluorophenyl)-2,3-dihydrofuran-2-one typically involves the condensation of 4-chloro-3-nitrobenzaldehyde with 4-fluorophenylacetic acid under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine to facilitate the formation of the furanone ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization and chromatography are employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
(3Z)-3-[(4-Chloro-3-nitrophenyl)methylidene]-5-(4-fluorophenyl)-2,3-dihydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include amino derivatives, substituted furanones, and quinones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3Z)-3-[(4-Chloro-3-nitrophenyl)methylidene]-5-(4-fluorophenyl)-2,3-dihydrofuran-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3Z)-3-[(4-Chloro-3-nitrophenyl)methylidene]-5-(4-fluorophenyl)-2,3-dihydrofuran-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: Compounds with similar aromatic substitution patterns.
Palladium(II) acetate: Used in similar catalytic reactions.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds with antimicrobial properties.
Uniqueness
(3Z)-3-[(4-Chloro-3-nitrophenyl)methylidene]-5-(4-fluorophenyl)-2,3-dihydrofuran-2-one is unique due to its specific substitution pattern and the presence of both chloro and nitro groups, which confer distinct reactivity and potential biological activity.
Properties
IUPAC Name |
(3Z)-3-[(4-chloro-3-nitrophenyl)methylidene]-5-(4-fluorophenyl)furan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClFNO4/c18-14-6-1-10(8-15(14)20(22)23)7-12-9-16(24-17(12)21)11-2-4-13(19)5-3-11/h1-9H/b12-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSVSNKMOZZWGJ-GHXNOFRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CC3=CC(=C(C=C3)Cl)[N+](=O)[O-])C(=O)O2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=C/C(=C/C3=CC(=C(C=C3)Cl)[N+](=O)[O-])/C(=O)O2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-(4,5-dihydro-1,3-oxazol-2-yl)phenoxy]ethanol](/img/structure/B4838842.png)
![methyl 3-({[(5-chloro-2-methoxyphenyl)amino]carbonothioyl}amino)-4-methylbenzoate](/img/structure/B4838846.png)
![N~2~-(3-CHLORO-4-CYANOPHENYL)-7-(DIFLUOROMETHYL)-5-METHYL[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4838849.png)
![2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-prop-2-enylacetamide](/img/structure/B4838850.png)
![2-[3-(5-Chloroquinolin-8-yl)oxypropoxy]-3-methoxybenzaldehyde](/img/structure/B4838854.png)
![N-cyclopropyl-2-{[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]amino}-3-thiophenecarboxamide](/img/structure/B4838856.png)

![N-(1-ethyl-5-methyl-1H-pyrazol-3-yl)-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4838874.png)
METHANONE](/img/structure/B4838889.png)

![4-Piperidino-6-{[4-(2-pyrimidinyl)piperazino]methyl}-1,3,5-triazin-2-amine](/img/structure/B4838909.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(2-ethoxyphenyl)urea](/img/structure/B4838926.png)
